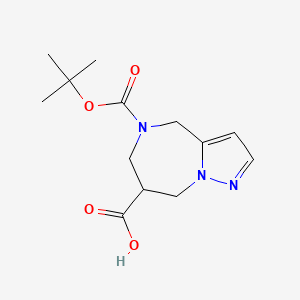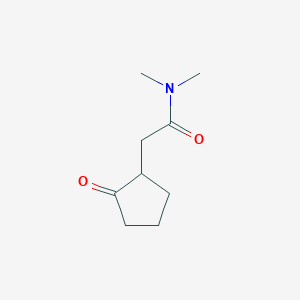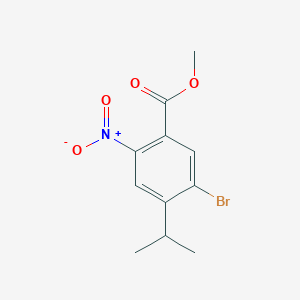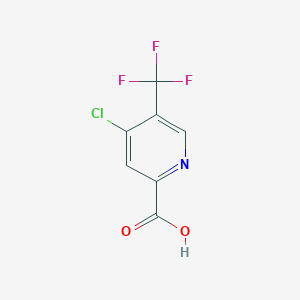![molecular formula C14H18F3N B1428346 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine CAS No. 1426654-41-2](/img/structure/B1428346.png)
2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine
Descripción general
Descripción
“2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine” is a chemical compound with the CAS Number: 1426654-41-2 . It has a molecular weight of 257.3 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18F3N/c15-14(16,17)12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)18/h4-6,8,11,13H,1-3,7,9,18H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.3 . It is in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Aplicaciones Científicas De Investigación
Catalysis in Chemical Synthesis
- 2,4-Bis(trifluoromethyl)phenylboronic acid, related to trifluoromethyl-substituted phenyl compounds, is effective for catalyzing dehydrative amidation between carboxylic acids and amines. It is crucial for α-dipeptide synthesis and involves mixed anhydride species (Wang, Lu, & Ishihara, 2018).
Analytical Chemistry and Derivatization
- 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, similar in structure, is used for derivatizing biogenic amines for LC-MS/MS and 19F NMR analysis, offering simplified purification steps and accurate quantification (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Polymer Science
- Trifluoromethyl-substituted bis(ether amine) monomers have been used to create fluorinated polyimides with high solubility, low dielectric constants, and excellent thermal stability. These materials are significant for electronic and optical applications (Chung, Tzu, & Hsiao, 2006).
Organic Chemistry and Peptide Synthesis
- Catalysts based on trifluoromethylphenyl compounds have shown effectiveness in room-temperature amide synthesis, beneficial for peptide synthesis. This includes the ability to couple N-Boc-protected amino acids with minimal racemization (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).
Electrochemical Research
- In hydrogen production research, nickel electrocatalysts with seven-membered cyclic diphosphine ligands containing pendant amines, structurally related to cycloheptan-1-amines, demonstrate high catalytic rates and efficiency (Stewart, Ho, Wiese, Lindstrom, Thogerson, Raugei, Bullock, & Helm, 2013).
Medicinal Chemistry
- Derivatives of trifluoromethylated amines, similar in structure to the compound , have been studied for their potential in antitumor activities, showing the significance of trifluoromethyl groups in pharmacologically active compounds (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, & Zheng, Yin, 2015).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)18/h4-6,8,11,13H,1-3,7,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOHZVEGNXAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)


![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)

![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)

![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)


![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)